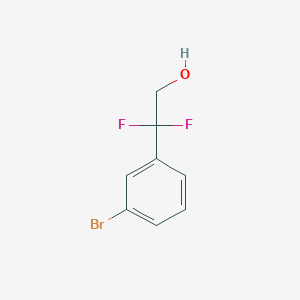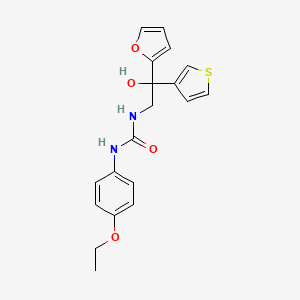![molecular formula C11H14O3S B2502054 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid CAS No. 52872-94-3](/img/structure/B2502054.png)
4-[(4-Methoxyphenyl)sulfanyl]butanoic acid
説明
4-[(4-Methoxyphenyl)sulfanyl]butanoic acid is a chemical compound that is of interest in various fields of research due to its potential applications in pharmaceuticals and organic synthesis. The compound contains a methoxyphenyl group attached to a butanoic acid moiety through a sulfanyl linker. This structure is relevant to the synthesis of various medicinal agents and can serve as an intermediate in the preparation of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a method for synthesizing 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, which shares a similar phenylsulfanyl structure, has been reported. This compound was designed as a bifunctional antimelanoma agent and was synthesized to include both a tyrosinase-activatable phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group . Another study describes an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, which could be related to the demethylation of 4-(4-methoxyphenyl)butanoic acid . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been the subject of research. For example, organotin complexes with 4-sulfanylbenzoic acid have been synthesized, and their supramolecular structures were analyzed, revealing various types of intermolecular interactions . These findings provide insight into how the sulfanyl group in such compounds can influence molecular interactions and the overall structure.
Chemical Reactions Analysis
The reactivity of compounds with structures similar to this compound has been studied. The previously mentioned bifunctional antimelanoma agent was found to react quickly with GSH at physiological pH and showed significant cytotoxic activity against murine melanoma cells . Additionally, the removal of undesired isomers in the synthesis of related compounds, such as 4,4-bis(4-fluorophenyl)butanoic acid, has been achieved through sulfonation, indicating the potential for selective reactions involving the sulfanyl group .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the solubility, crystallization behavior, and intermolecular interactions of organotin complexes with 4-sulfanylbenzoic acid have been characterized, which could suggest similar properties for this compound . The synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, an intermediate in cardiotonic drugs, also provides information on the potential reactivity and usefulness of the methoxy and sulfanyl functional groups in medicinal chemistry .
科学的研究の応用
Methionine Sources and Bioefficacy
A review focuses on the bioefficacy of methionine sources, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), emphasizing their chemical, metabolic, and nutritional aspects. It discusses the enzymatic conversion, absorption differences, and implications for animal feed supplementation, highlighting the statistical methods for comparing their bioefficacy (Vázquez-Añón et al., 2017).
Sorption of Phenoxy Herbicides
This research reviews the sorption behavior of phenoxy herbicides, including compounds similar to 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid, to various soils and minerals. It emphasizes the role of soil organic matter and iron oxides as primary sorbents, providing a framework for understanding the environmental fate of such compounds (Werner et al., 2012).
Anti-Cancer and Anti-Inflammatory Agents
A review article on 4′-Geranyloxyferulic acid, a compound with a structure potentially analogous to this compound, outlines its pharmacological properties, including anti-inflammatory and anti-tumor activities. This provides insight into how structural relatives of this compound could be explored for similar biomedical applications (Epifano et al., 2015).
Analytical Methods for Antioxidant Activity
The review of analytical methods for determining antioxidant activity includes discussions on tests applicable to compounds like this compound. It covers techniques based on hydrogen atom transfer and electron transfer, providing a basis for evaluating the antioxidant potential of sulfur-containing organic compounds (Munteanu & Apetrei, 2021).
Metal Sulphide Precipitation
This review examines studies on metal sulphide precipitation, a process relevant to environmental remediation and industrial processes. Although not directly related to this compound, the principles outlined could inform research on the environmental applications of sulfur-containing compounds (Lewis, 2010).
特性
IUPAC Name |
4-(4-methoxyphenyl)sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEZZCIYLLHOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

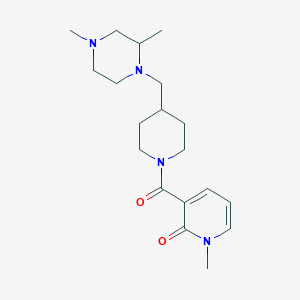

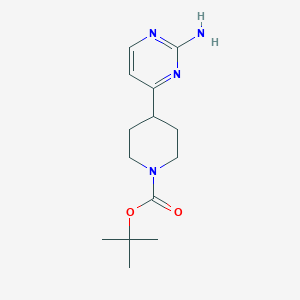
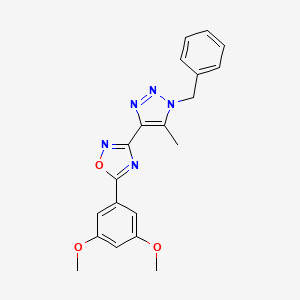

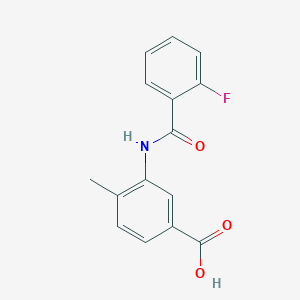
![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)
![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

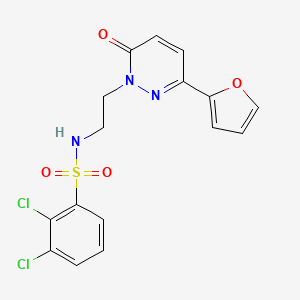
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)

